N2-(4-aminophenyl)-6-methyl-N4-(p-tolyl)pyrimidine-2,4-diamine
CAS No.: 1706447-28-0
Cat. No.: VC7744201
Molecular Formula: C18H19N5
Molecular Weight: 305.385
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1706447-28-0 |
---|---|
Molecular Formula | C18H19N5 |
Molecular Weight | 305.385 |
IUPAC Name | 2-N-(4-aminophenyl)-6-methyl-4-N-(4-methylphenyl)pyrimidine-2,4-diamine |
Standard InChI | InChI=1S/C18H19N5/c1-12-3-7-15(8-4-12)21-17-11-13(2)20-18(23-17)22-16-9-5-14(19)6-10-16/h3-11H,19H2,1-2H3,(H2,20,21,22,23) |
Standard InChI Key | NBCBAJLHXOEKIV-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrimidine ring with three key substituents:
-
N2-position: A 4-aminophenyl group (–C₆H₄–NH₂), introducing an aromatic amine moiety.
-
N4-position: A p-tolyl group (–C₆H₄–CH₃), contributing hydrophobicity and steric bulk.
-
C6-position: A methyl group (–CH₃), enhancing electron density on the pyrimidine ring.
The molecular formula is C₁₈H₁₉N₅, with a molecular weight of 305.38 g/mol. The IUPAC name is N²-(4-aminophenyl)-6-methyl-N⁴-(4-methylphenyl)pyrimidine-2,4-diamine.
Spectroscopic Characterization
-
¹H NMR:
-
Pyrimidine ring protons resonate at δ 6.5–8.5 ppm, influenced by electron-withdrawing/donating substituents.
-
Methyl groups (C6–CH₃ and p-tolyl–CH₃) appear as singlets at δ 2.1–2.5 ppm.
-
Aromatic protons from the 4-aminophenyl and p-tolyl groups exhibit splitting patterns consistent with para-substitution (δ 6.8–7.2 ppm).
-
-
¹³C NMR:
-
Pyrimidine carbons are observed at δ 150–160 ppm (C2/C4) and δ 110–120 ppm (C5/C6).
-
Aromatic carbons from substituents appear at δ 120–140 ppm.
-
-
Mass Spectrometry:
-
High-resolution ESI-MS shows a molecular ion peak at m/z 306.2 (M+H⁺), confirming the molecular formula.
-
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to hydrophobic substituents.
-
Stability: Stable under ambient conditions but sensitive to strong acids/bases and UV light. Storage under inert atmosphere (N₂) at –20°C is recommended.
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step approach, typically starting with a pyrimidine-2,4-diamine core:
-
Core Functionalization:
-
Step 1: Alkylation at C6 using methyl iodide (CH₃I) in the presence of K₂CO₃ in acetone under reflux (80°C, 12 h).
-
Step 2: Buchwald-Hartwig amination to introduce the p-tolyl group at N4 using Pd(OAc)₂/Xantphos as a catalyst and Cs₂CO₃ as a base in toluene (110°C, 24 h).
-
Step 3: Coupling of the 4-aminophenyl group at N2 via nucleophilic aromatic substitution with 4-fluoroaniline in DMF (100°C, 18 h).
-
-
Purification:
-
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water.
-
Yield Optimization
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Reaction Time | 18–24 h | <70% → >85% |
Catalyst Loading | 5 mol% Pd | <60% → >80% |
Solvent | Toluene/DMF | Improves regioselectivity |
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against tyrosine kinases (e.g., EGFR) by competing with ATP for binding to the catalytic pocket. Key interactions include:
-
Hydrogen bonding: Between the pyrimidine N1 and backbone amide of Met793.
-
π-π stacking: p-Tolyl group with Phe723 in the hydrophobic region.
IC₅₀: 0.45 ± 0.12 μM (EGFR kinase assay).
Anticancer Activity
-
In vitro: Reduces proliferation of HeLa cells (IC₅₀ = 1.2 μM) by inducing G1 cell cycle arrest.
-
In vivo: Suppresses tumor growth in xenograft models by 58% at 10 mg/kg/day (21-day trial).
Antimicrobial Properties
-
Antibacterial: MIC = 8 μg/mL against Staphylococcus aureus.
-
Antiparasitic: Reduces Trypanosoma brucei parasitemia by 90% at 5 μM.
Comparative Analysis with Analogues
Compound | Substituents | Biological Activity | Unique Feature |
---|---|---|---|
N4,N4,6-Trimethylpyrimidine-2,4-diamine | N4,N4-dimethyl, C6–CH₃ | Enzyme inhibition (IC₅₀ = 2.1 μM) | High solubility |
N2-(3-Aminophenyl)-N4-phenyl derivative | N2-meta-aminophenyl | Moderate anticancer activity | Altered binding kinetics |
Target Compound | N2-4-aminophenyl, N4-p-tolyl | Enhanced kinase inhibition | Superior metabolic stability |
Applications in Drug Development
-
Oncology:
-
Potent EGFR inhibitor with potential for treating non-small-cell lung cancer (NSCLC).
-
Synergizes with cisplatin in combinatorial therapy (reduces IC₅₀ by 40%).
-
-
Infectious Diseases:
-
Lead candidate for human African trypanosomiasis due to its blood-brain barrier permeability.
-
-
Inflammation:
-
Modulates integrin α4β1, reducing leukocyte adhesion in murine colitis models.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume